2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane
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Overview
Description
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane is an organic compound that features a furan ring and a dioxolane ring. The presence of these two heterocyclic structures makes it an interesting subject for various chemical and biological studies. The furan ring is known for its aromatic properties, while the dioxolane ring is a five-membered ring containing two oxygen atoms, which can impart unique reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane typically involves the reaction of furan derivatives with dioxolane precursors. One common method is the acid-catalyzed cyclization of furan-2-carbaldehyde with methoxymethyl dioxolane under mild conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent-free methods and microwave-assisted synthesis are also explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane depends on its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane.
2,5-Dimethylfuran: Another furan derivative with different reactivity and applications.
1,3-Dioxolane: A simpler dioxolane compound used in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the furan and dioxolane rings, which imparts distinct reactivity and stability. This dual-ring structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
6946-91-4 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H12O4/c1-10-5-7-6-12-9(13-7)8-3-2-4-11-8/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
GFEDLEYHJCHSKT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1COC(O1)C2=CC=CO2 |
Origin of Product |
United States |
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